sodium;1,3-benzodioxole-5-carboxylate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Characterization
The sodium salt of 1,3-benzodioxole-5-carboxylic acid is formally named sodium 1,3-benzodioxole-5-carboxylate under IUPAC guidelines. Its structure consists of a benzodioxole core (a benzene ring fused to a 1,3-dioxole group) with a carboxylate (-COO⁻) substituent at the 5-position, neutralized by a sodium cation (Na⁺).
The parent acid, piperonylic acid, has the molecular formula $$ \text{C}8\text{H}6\text{O}4 $$. Deprotonation of the carboxylic acid group (-COOH) with a strong base like sodium hydroxide (NaOH) yields the sodium carboxylate salt:
$$
\text{C}8\text{H}6\text{O}4 + \text{NaOH} \rightarrow \text{C}8\text{H}5\text{O}4\text{Na} + \text{H}2\text{O}
$$
The resonance-stabilized carboxylate group enhances the compound’s solubility in polar solvents compared to the parent acid.
Structural Data Table
Synonyms and Registry Numbers
This compound is interchangeably referred to as sodium piperonylate , reflecting its relationship to piperonylic acid. Registry identifiers for related derivatives include:
Synonym and Registry Table
| Identifier | Value | Source |
|---|---|---|
| Parent acid CAS | 94-53-1 (Piperonylic acid) | |
| Ethyl ester CAS | 6951-08-2 | |
| Methyl ester CAS | 326-56-7 | |
| Sodium salt UNII | Not explicitly listed | - |
While the sodium salt’s CAS registry number is not directly provided in available sources, its identity is unequivocally established through its parent acid and synthetic pathway.
Molecular Formula and Salt Formation Mechanisms
The sodium salt forms via a classic acid-base reaction, where NaOH deprotonates the carboxylic acid group of piperonylic acid. This process is characterized by:
- Proton Transfer : The hydroxyl group (-OH) of the carboxylic acid donates a proton to NaOH, forming water.
- Ion Pair Formation : The conjugate base (-COO⁻) pairs with Na⁺ to stabilize the salt.
Reaction Mechanism
$$
\text{C}8\text{H}6\text{O}4 \text{ (piperonylic acid)} + \text{NaOH} \rightarrow \text{C}8\text{H}5\text{O}4^- \text{Na}^+ + \text{H}_2\text{O}
$$
Carboxylate salts like sodium 1,3-benzodioxole-5-carboxylate exhibit enhanced solubility in aqueous media due to ionic dissociation, making them valuable in pharmaceutical and agrochemical formulations.
Properties
IUPAC Name |
sodium;1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTHCTUAQOWZHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Gallic Acid Derivatives
Methyl gallate (methyl 3,4,5-trihydroxybenzoate) serves as a key starting material for this route. In a representative procedure, methyl gallate reacts with dibromomethane in dimethyl sulfoxide (DMSO) under inert atmosphere at 60°C for 1.5 hours, mediated by potassium hydrogen carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups at the 3- and 4-positions of methyl gallate cyclize with dibromomethane to form the 1,3-benzodioxole ring (Figure 1). The methyl ester of the resulting 7-hydroxy-1,3-benzodioxole-5-carboxylic acid is hydrolyzed under basic conditions to yield piperonylic acid.
Key Data:
Oxidation of Formylated Benzodioxole Derivatives
An alternative route involves the oxidation of 6-formyl-1,3-benzodioxole-5-carbaldehyde to the corresponding carboxylic acid. In a protocol adapted from Oncotarget, the aldehyde group is oxidized using sodium chlorite (NaClO₂) in an acetone/2-methyl-2-butene/water system. The reaction proceeds at room temperature for 7 hours, achieving quantitative yield after precipitation and drying.
Key Data:
-
Byproducts: Minimal, due to mild reaction conditions
Conversion to Sodium 1,3-Benzodioxole-5-Carboxylate
The sodium salt is obtained through neutralization of piperonylic acid with a stoichiometric equivalent of sodium hydroxide (NaOH).
Neutralization Protocol
Piperonylic acid (1.0 eq) is dissolved in water or a water-alcohol mixture, and aqueous NaOH (1.0 eq) is added dropwise at 0–5°C. The mixture is stirred until pH 7–8 is achieved, followed by solvent removal under reduced pressure. The product is recrystallized from ethanol or acetone to yield pure sodium 1,3-benzodioxole-5-carboxylate.
Optimization Notes:
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Catalytic Bromination for Precursor Synthesis
Patents disclose bromination strategies to generate intermediates like 5-bromo-2,2-difluoro-1,3-benzodioxole, which can be further functionalized. For example, bromine is added to 2,2-difluoro-1,3-benzodioxole at 85°C for 8 hours, followed by sodium bisulfite wash to remove excess Br₂. This method emphasizes safety protocols for handling corrosive reagents.
Palladium-Catalyzed Cross-Coupling
The synthesis of complex benzodioxole derivatives often employs palladium catalysts. In one example, bis(triphenylphosphine)palladium(II) dichloride facilitates coupling between 6-bromo-1,3-benzodioxole-5-carbaldehyde and a tetrahydroindolizine derivative . Such methods enable modular synthesis but require stringent control over catalyst loading and reaction time.
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Abstracts Service number 12820514 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
The compound with Chemical Abstracts Service number 12820514 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.
Biology: It is employed in biochemical assays, enzyme studies, and cellular imaging.
Medicine: It has potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 12820514 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of 1,3-Benzodioxole-5-Carboxylic Acid
Methyl 1,3-Benzodioxole-5-Carboxylate (CAS 326-56-7)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Physical Properties: Melting point = 53°C; soluble in ethanol and ether .
- Applications : Used as a reference standard in chromatographic analyses (e.g., LCMS, HPLC) due to its distinct retention time and polarity .
Ethyl 1,3-Benzodioxole-5-Carboxylate (CAS 6951-08-2)
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Physical Properties: Melting point = 18.5°C; boiling point = 285.5°C; highly soluble in ethanol and ether .
- Applications : Intermediate in organic synthesis, particularly for bioactive compounds in medicinal plants .
Fluorinated Derivative: Methyl 2,2-Difluoro-2H-1,3-Benzodioxole-5-Carboxylate (CAS 773873-95-3)
- Molecular Formula : C₉H₆F₂O₄
- Molecular Weight : 216.14 g/mol
Complex Esters and Derivatives
Methyl 7-Methoxy-4-(7-Methoxy-5-Methoxycarbonyl-1,3-Benzodioxol-4-yl)-1,3-Benzodioxole-5-Carboxylate (CAS 73536-69-3)
- Molecular Formula : C₂₀H₁₈O₁₀
- Molecular Weight : 418.35 g/mol
- Physical Properties : Density = 1.39 g/cm³; boiling point = 606.9°C; high molecular complexity due to biphenyl and multiple methoxy groups .
- Applications: Potential use in pharmaceuticals or polymers, though specific biological activities remain uncharacterized .
3-(4-Methoxyphenoxy)-4-Oxo-4H-Chromen-7-yl 1,3-Benzodioxole-5-Carboxylate
Coordination Chemistry Comparisons
Sodium 1,3-benzodioxole-5-carboxylate forms stable metal complexes, such as:
- [Cu(Pip)₂(Isn)₂] (Pip = 1,3-benzodioxole-5-carboxylate; Isn = isonicotinamide): Exhibits a monomeric structure with chelating carboxylate ligands .
- Zn(II)/Cd(II) Coordination Dimers: Utilize 1,3-benzodioxole-5-carboxylate and N-donor ligands (e.g., phenylpyridines) to form 2D/3D frameworks . In contrast, ester derivatives like methyl or ethyl analogs lack metal-binding carboxylate groups, limiting their utility in coordination chemistry.
Structural and Functional Analysis
Substituent Effects on Properties
- Polarity and Solubility : The sodium salt’s ionic nature enhances water solubility, while esters (methyl, ethyl) are lipophilic and soluble in organic solvents .
- Bioactivity: Complex esters with chromenone or biphenyl groups (e.g., CAS 73536-69-3) may exhibit enhanced biological activity compared to simpler derivatives .
- Thermal Stability : Fluorinated derivatives (e.g., CAS 773873-95-3) show higher thermal stability due to strong C-F bonds .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing sodium 1,3-benzodioxole-5-carboxylate, and how can they be addressed methodologically?
- Methodological Answer : Synthesis often involves carboxylation of 1,3-benzodioxole derivatives. Evidence from reaction pathways (e.g., sodium salt formation via acid precursors) highlights challenges such as unintended ring-opening of benzodioxole under acidic conditions. For example, treating the acid precursor with thionyl chloride (SOCl₂) in THF may lead to partial benzocyclobutene ring opening, as observed via IR and ¹H NMR . To mitigate this, stoichiometric control (e.g., limiting SOCl₂ equivalents) and low-temperature reaction conditions are recommended.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize sodium 1,3-benzodioxole-5-carboxylate and its metal complexes?
- Methodological Answer : ¹H NMR in DMSO-d₆ effectively resolves signals from the benzodioxole carboxylate ligand and co-ligands (e.g., pyridine derivatives). HMQC spectra are critical for assigning proton signals to specific carbons, especially in coordination complexes where ligand environments shift due to metal binding . For sodium salts, monitoring carboxylate proton signals (if present) and counterion interactions (e.g., sodium ion pairing) requires high-resolution NMR and deuterated solvents to minimize interference.
Q. What solvent systems are suitable for solubility studies of sodium 1,3-benzodioxole-5-carboxylate?
- Methodological Answer : Solubility data for structurally similar compounds (e.g., ethyl 1,3-benzodioxole-5-carboxylate) indicate high solubility in ethanol, ether, and polar aprotic solvents like THF . For the sodium salt, aqueous solubility is likely enhanced due to ionic character, but stability in protic solvents should be tested via pH-controlled experiments to avoid hydrolysis of the benzodioxole ring.
Advanced Research Questions
Q. How can structural contradictions in synthetic pathways (e.g., unexpected ring-opening) be resolved using computational and experimental tools?
- Methodological Answer : Discrepancies between expected and observed products (e.g., benzocyclobutene ring opening during synthesis) require combined analytical approaches. Density Functional Theory (DFT) calculations can model reaction intermediates, while tandem MS and variable-temperature NMR track real-time structural changes . Contrasting experimental data with computational predictions helps refine reaction mechanisms and identify stabilizing agents (e.g., chelating ligands).
Q. What strategies improve the crystallographic refinement of sodium 1,3-benzodioxole-5-carboxylate coordination polymers?
- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For coordination polymers, high-resolution X-ray diffraction data and twinning correction tools in SHELX are critical. Challenges include modeling disorder in flexible benzodioxole rings and assigning sodium ion positions. Using restraints for bond lengths/angles and integrating Hirshfeld surface analysis improve accuracy .
Q. How do ligand substitution dynamics in Zn(II)/Cd(II) complexes with sodium 1,3-benzodioxole-5-carboxylate affect catalytic or structural properties?
- Methodological Answer : Competitive ligand binding studies (e.g., with pyridine derivatives) can be conducted using UV-Vis titration and cyclic voltammetry. For example, replacing 3-phenylpyridine with 4-phenylpyridine in Zn(II) complexes alters coordination geometry, as shown by NMR and single-crystal XRD . Kinetic studies under varying temperatures and solvent polarities quantify substitution rates, while EXAFS probes metal-ligand bond distances.
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR vs. IR) for sodium 1,3-benzodioxole-5-carboxylate derivatives?
- Methodological Answer : IR spectroscopy identifies carboxylate stretching frequencies (~1600 cm⁻¹), while NMR resolves proton environments. Contradictions arise if carboxylate coordination modes (monodentate vs. bidentate) differ between solid-state (IR) and solution (NMR) phases. Cross-validate using X-ray crystallography for solid-state structure and diffusion-ordered NMR (DOSY) for solution behavior .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
